methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(3-fluorophenyl)-5-propylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-3-5-13-12(14(18)19-2)9-16-17(13)11-7-4-6-10(15)8-11/h4,6-9H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFBIOYELRFNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the reaction of a hydrazine derivative with a β-keto ester to form the pyrazole ring. For instance, 3-fluorophenylhydrazine can react with ethyl acetoacetate under acidic conditions to yield 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation. This can be achieved by reacting the intermediate pyrazole compound with a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution can replace the fluorine with an amino group using ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, sodium methoxide.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding alcohols.
Substitution: Amino-substituted pyrazoles.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is characterized by a pyrazole ring with a fluorophenyl group and a propyl chain. Its molecular formula is , and it has a molecular weight of approximately 251.27 g/mol. The unique structure contributes to its chemical reactivity and potential biological activities.
Organic Synthesis
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex pyrazole derivatives. Its reactivity allows for various modifications, making it valuable in the development of new chemical entities.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing other pyrazole derivatives. |
Antimicrobial and Anti-inflammatory Properties
- Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown its effectiveness against specific bacterial strains, suggesting its utility in pharmaceutical applications .
| Biological Activity | Evidence |
|---|---|
| Antimicrobial | Effective against various bacterial strains (specific studies pending). |
| Anti-inflammatory | Potential to inhibit inflammatory pathways (ongoing research). |
Pharmaceutical Development
Intermediate in Drug Formulation
- The compound is under investigation as a pharmaceutical intermediate, particularly in the development of drugs targeting inflammatory diseases and infections. Its structural features may enhance bioavailability and therapeutic efficacy .
| Pharmaceutical Use | Potential Benefits |
|---|---|
| Drug Intermediate | May improve drug formulation properties due to lipophilicity. |
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- Antimicrobial Activity Study : A recent study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at certain concentrations.
- Inflammation Pathway Inhibition : Research has indicated that this compound may inhibit key inflammatory mediators, suggesting its potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
The following table highlights key structural differences and similarities between the target compound and related pyrazole derivatives identified in the evidence:
Substituent Effects
Aromatic Substitution :
- The 3-fluorophenyl group in the target compound vs. 3,5-difluorophenyl in and 3-chlorophenylsulfanyl in alters electronic and steric profiles. Fluorine enhances electronegativity and metabolic resistance, while chlorine and sulfanyl groups introduce bulkier, polarizable substituents .
- Position 5 : The target’s propyl chain contrasts with pyrrol-1-yl (aromatic heterocycle) in and trifluoromethyl (strongly electron-withdrawing) in . Propyl may improve membrane permeability, whereas trifluoromethyl enhances thermal and oxidative stability .
Position 4 Functional Groups :
Biological Activity
Methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features, including a fluorophenyl group and a propyl side chain. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is defined by the following structural formula:
This compound features:
- A pyrazole ring with two nitrogen atoms.
- A fluorophenyl group at the first position.
- A propyl group at the fifth position.
- A carboxylate ester at the fourth position, which contributes to its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to various enzymes and receptors, leading to several pharmacological effects:
- Anti-inflammatory Effects : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
- Antimicrobial Activity : Similar pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains .
- Anticancer Potential : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against different cancer cell lines, including MCF7 and NCI-H460 .
Antimicrobial Activity
This compound has demonstrated potential as an antimicrobial agent. Studies have shown that pyrazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that this compound can significantly affect cancer cell viability. For instance:
- In vitro studies have reported IC50 values in the low micromolar range for various cancer cell lines, suggesting potent anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| NCI-H460 | 42.30 | |
| SF-268 | 12.50 |
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been highlighted in several studies. It inhibits key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory profile .
Case Studies
Several studies have explored the biological activities of this compound:
- Anticancer Study : In a study conducted on various cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM against SF-268 cells, indicating its potential as an anticancer agent .
- Anti-inflammatory Research : Another study demonstrated that this compound could effectively reduce inflammation markers in animal models, showcasing its therapeutic potential in treating inflammatory diseases .
Q & A
Basic: What are the recommended synthetic routes for methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Cyclocondensation : React ethyl acetoacetate derivatives with fluorinated phenylhydrazines to form the pyrazole core. For example, cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives can yield intermediates like methyl pyrazole carboxylates .
- Substituent Introduction : Introduce the 3-fluorophenyl group via nucleophilic substitution or coupling reactions. The propyl group at position 5 can be added using alkylation agents (e.g., propanol derivatives) under basic conditions (e.g., K₂CO₃) .
- Esterification : Final carboxylate ester formation is achieved via methylation using methanol and acid catalysts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
